4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide
Description
This compound (CAS No. 339025-13-7) is a benzamide derivative featuring a pyridinylmethyl core substituted with a trifluoromethyl group at the 5-position and a trifluoromethoxy-phenyl moiety at the N-position of the benzamide. Its molecular formula is C₂₀H₁₆F₃N₃O₂, with a molecular weight of 387.4 g/mol . The compound exhibits moderate lipophilicity due to its fluorine-rich substituents, which may enhance metabolic stability and membrane permeability.
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O3/c22-20(23,24)15-5-10-18(30)29(12-15)11-13-1-3-14(4-2-13)19(31)28-16-6-8-17(9-7-16)32-21(25,26)27/h1-10,12H,11H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZKDCTUAASTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridinyl Intermediate: The pyridinyl intermediate can be synthesized through a condensation reaction involving 2-oxo-5-(trifluoromethyl)pyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The intermediate is then coupled with 4-(trifluoromethoxy)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final step involves the formation of the benzamide linkage, typically achieved through an amide coupling reaction using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Oxidized derivatives of the pyridinyl moiety.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Substituted derivatives where trifluoromethyl groups are replaced by other functional groups.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Recent studies have highlighted the potential of compounds similar to 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide as RET kinase inhibitors , which are crucial in cancer therapies. For instance, derivatives with similar structures showed significant inhibition of RET kinase activity, suggesting that this compound could be a promising lead for developing anticancer agents .
-
Antibacterial Properties
- The fluorinated imines and hydrazones derived from similar compounds have demonstrated notable antibacterial activities against various pathogens, including E. coli and Staphylococcus aureus. This indicates that the compound may also possess antibacterial properties, warranting further investigation into its efficacy against bacterial infections .
-
Neuropharmacological Effects
- The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of drugs. Compounds containing this group have been utilized in treating psychiatric disorders, such as anxiety and depression, indicating that this compound could also be explored for similar neuropharmacological applications .
Data Tables
Case Study 1: RET Kinase Inhibition
A series of novel benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase activity. Among these, compounds structurally related to this compound exhibited moderate to high potency in ELISA-based assays, demonstrating their potential as effective anticancer agents.
Case Study 2: Antibacterial Activity
In vitro studies on fluorinated derivatives revealed significant antibacterial activities comparable to standard antibiotics. The compound's structure facilitated interactions with bacterial targets, leading to effective inhibition of growth in pathogenic strains.
Mechanism of Action
The mechanism of action of 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and electronic effects, potentially modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound’s benzamide-pyridine core distinguishes it from the pyrrolidinecarboxamide () and indolinone-thiosemicarbazide () scaffolds, which may confer different conformational flexibility and binding interactions.
- The trifluoromethoxy group in the target compound and ’s compound enhances metabolic resistance compared to non-fluorinated analogs like the methoxybenzyl group in .
Stability and Toxicity Considerations
- Metabolic Stability: The target compound’s trifluoromethyl and trifluoromethoxy groups resist cytochrome P450-mediated oxidation, improving half-life compared to non-fluorinated analogs .
- Toxicity: Fluorinated compounds like the target may pose risks of bioaccumulation or off-target effects, necessitating rigorous in vitro toxicity screening.
Biological Activity
The compound 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide (CAS No. 339025-09-1) is a substituted benzamide derivative that features a trifluoromethylpyridin-1-yl moiety and a trifluoromethoxyphenyl group. This structure may confer unique biological properties, particularly in the realms of antitumor and antimicrobial activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Characteristics
The molecular formula of the compound is , with a molecular weight of 456.344 g/mol. The presence of multiple fluorine atoms suggests increased lipophilicity, which may enhance membrane permeability and biological activity.
Structural Features:
- Benzamide Core : This central structure is linked to a carbonyl group (C=O) and an amide nitrogen.
- Trifluoromethyl Groups : These are known to enhance the potency of compounds by improving their interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the potential biological activities of compounds similar to This compound , particularly in antitumor and antimicrobial contexts.
Antitumor Activity
Research indicates that compounds with structural similarities exhibit significant antitumor properties. For instance, studies on benzimidazole derivatives demonstrated promising antitumor activity against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 . The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for tumor cell proliferation.
Case Study: Antitumor Efficacy
In a comparative study, several compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | High |
| Compound 6 | HCC827 | 6.48 ± 0.11 | Moderate |
| Compound 15 | NCI-H358 | 9.48 ± 1.15 | Low |
These findings underscore the potential for further development of these compounds into therapeutic agents .
Antimicrobial Activity
In addition to antitumor properties, certain derivatives have been noted for their antimicrobial effects. The presence of specific functional groups can enhance binding affinity to bacterial DNA or other cellular targets, leading to effective microbial inhibition.
The biological activity of This compound is hypothesized to involve:
Q & A
Q. How can researchers optimize the synthesis of 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide to improve yield and purity?
- Methodological Answer : Optimization involves solvent selection (e.g., dichloromethane for initial reactions and acetonitrile for intermediate steps), controlled reaction temperatures (e.g., ice baths for exothermic steps), and purification via column chromatography with gradients of ethyl acetate/hexane. Hazard mitigation includes substituting O-benzylhydroxylamine hydrochloride with safer alternatives and using inert atmospheres to prevent decomposition .
Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Methodological Answer : Use / NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%). Melting point analysis (e.g., 123–124°C for intermediates) ensures crystallinity .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of similar trifluoromethyl-containing analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies comparing substituent effects (e.g., pyridine vs. pyrimidine rings) using in vitro enzyme assays (e.g., bacterial PPTase inhibition). Analyze discrepancies via molecular docking simulations to assess binding affinity variations .
Q. What computational strategies can predict novel derivatives with enhanced stability or activity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (e.g., via the ICReDD platform) to identify energetically favorable modifications. Validate predictions with parallel synthesis (e.g., introducing electron-withdrawing groups at the benzamide position) .
Q. What experimental protocols ensure the compound’s stability under varying storage and reaction conditions?
- Methodological Answer : Store at -20°C in amber vials under argon to prevent photolytic/thermal decomposition. Conduct stability assays via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds. Monitor hydrolysis in aqueous buffers (pH 4–9) using LC-MS .
Q. How can reaction mechanisms involving this compound be elucidated, particularly for nucleophilic substitution or oxidation pathways?
- Methodological Answer : Use kinetic isotope effects (e.g., -labeling at reactive sites) and intermediate trapping (e.g., quenching with TEMPO for radical pathways). Analyze substituent effects via Hammett plots for aromatic electrophilic substitutions .
Q. What in vitro assays are suitable for evaluating its potential as a bacterial proliferation inhibitor?
- Methodological Answer : Employ bacterial growth inhibition assays (MIC determinations) against E. coli and S. aureus. Use fluorometric PPTase activity assays to measure IC values. Validate target engagement via Western blotting for downstream pathway markers (e.g., acyl carrier protein modifications) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer : Challenges include exothermic side reactions (controlled via flow reactors) and purification bottlenecks (switch from column chromatography to recrystallization in ethanol/water). Optimize stoichiometry (e.g., 1.2 equivalents of pivaloyl chloride) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
